molecular formula C21H21F3N2O2 B2654957 N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 1005294-33-6

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2654957
CAS No.: 1005294-33-6
M. Wt: 390.406
InChI Key: KLJQKUJBAMJHAW-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a trifluoromethyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

    Coupling with Benzamide: The final step involves coupling the quinoline derivative with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Trifluoromethyl iodide with a base such as sodium hydride.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide
  • **N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chlorobenzamide

Uniqueness

N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific applications.

Properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-11-5-6-14-9-10-15(12-18(14)26)25-19(27)16-7-3-4-8-17(16)21(22,23)24/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJQKUJBAMJHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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